molecular formula C16H16ClN5O2S B12150104 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B12150104
M. Wt: 377.8 g/mol
InChI Key: CAKIYDGKGVNRJC-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the synthesized intermediate with N-(2-chloro-4,6-dimethylphenyl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted derivatives

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting enzyme activity. The furan ring may enhance the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is unique due to the presence of both a triazole and a furan ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H16ClN5O2S

Molecular Weight

377.8 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H16ClN5O2S/c1-9-6-10(2)14(11(17)7-9)19-13(23)8-25-16-21-20-15(22(16)18)12-4-3-5-24-12/h3-7H,8,18H2,1-2H3,(H,19,23)

InChI Key

CAKIYDGKGVNRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C

Origin of Product

United States

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